

OK-1035: A Technical Overview of its Discovery and Preclinical Development

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Introduction

OK-1035, with the chemical name 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, holds a significant position in the history of cancer research as the first reported small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] Discovered through the screening of over 10,000 natural and synthetic compounds, OK-1035 paved the way for the development of more potent and selective DNA-PK inhibitors for cancer therapy.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of OK-1035, with a focus on the key experimental data and methodologies that defined its initial characterization.

Discovery and Initial Characterization

OK-1035 was identified in a screening program aimed at discovering inhibitors of DNA-PK.[1] Its structure and initial inhibitory activity were first reported in 1995.

Table 1: Physicochemical Properties of OK-1035



Property	Value	Reference
Chemical Name	3-cyano-5-(4-pyridyl)-6- hydrazonomethyl-2-pyridone	[1]
Molecular Formula	C13H11N5O	Inferred
Mechanism of Action	ATP-competitive inhibitor of DNA-PK	[1]

In Vitro Efficacy and Selectivity

The inhibitory potential of OK-1035 against DNA-PK was established through in vitro kinase assays. Kinetic studies revealed that OK-1035 acts as an ATP-competitive inhibitor of DNA-PK. [1]

Table 2: In Vitro Inhibitory Activity of OK-1035

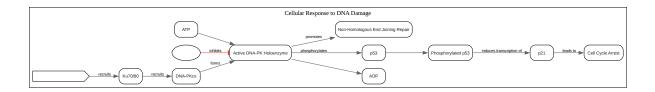
Target	IC50	Comments	Reference
DNA-PK	8 μΜ	Initial report, using a synthetic peptide substrate.	[1]
DNA-PK	100 μΜ	Later reported value.	[1]
Protein Kinase C	>400 μM	At least 50-fold less potent than against DNA-PK.	[1]
Other Kinases	>400 μM	Tested against seven other protein kinases.	[1]

Mechanism of Action: Inhibition of the DNA-PK Signaling Pathway

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Upon DNA damage, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit, DNA-



PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself (autophosphorylation) and other proteins involved in DNA repair and cell cycle control, such as p53. By competing with ATP for the kinase domain of DNA-PKcs, OK-1035 prevents these phosphorylation events, thereby inhibiting the NHEJ pathway.



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Caption: OK-1035 inhibits the DNA-PK signaling pathway.

Cellular Effects of OK-1035

The inhibitory effect of OK-1035 on DNA-PK translates to observable effects at the cellular level, including the inhibition of DNA repair and modulation of DNA damage response pathways.

Inhibition of DNA Repair in Murine Lymphoma Cells

A key study demonstrated that OK-1035 could inhibit the repair of DNA double-strand breaks in a radioresistant murine lymphoma cell line.



Cell Line	Treatment	DNA Damage (Tail Moment)	DNA Repair	Reference
L5178Y-R (radioresistant)	8 Gy X-ray	92.93 ± 10.39	Functional	[2]
L5178Y-R (radioresistant)	8 Gy X-ray + 2 mM OK-1035	Significantly higher residual damage	Inhibited	[2]
L5178Y-S (radiosensitive)	8 Gy X-ray	94.93 ± 12.94	Defective	[2]
L5178Y-S (radiosensitive)	8 Gy X-ray + 2 mM OK-1035	No significant change in residual damage	No effect	[2]

Suppression of p21 Induction in Human Colon Carcinoma Cells

OK-1035 was also shown to interfere with the p53-mediated DNA damage response. In HCT116 cells, adriamycin treatment induces both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. OK-1035 was found to suppress the induction of p21 at the mRNA level, without affecting the accumulation of p53 protein.[3] This suggests that DNA-PK activity is required for the transcriptional activation of p21 by p53 following DNA damage.[3]

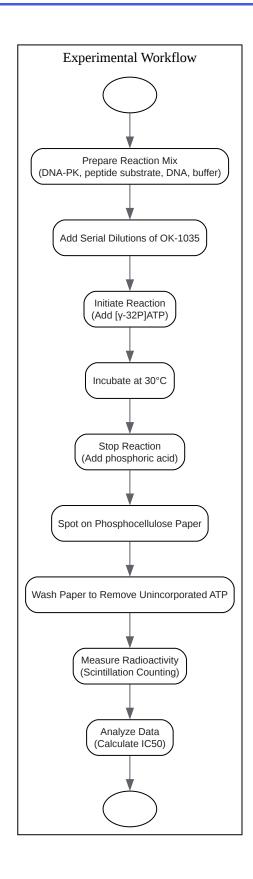
Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro DNA-PK Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against DNA-PK.





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Caption: Workflow for in vitro DNA-PK inhibition assay.



Methodology:

- Reaction Setup: A reaction mixture is prepared containing purified DNA-PK enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from p53), activating calf thymus DNA, and a kinase buffer.
- Inhibitor Addition: Serial dilutions of OK-1035 (or a vehicle control) are added to the reaction mixture.
- Reaction Initiation: The kinase reaction is initiated by the addition of [y-32P]ATP.
- Incubation: The reaction is allowed to proceed for a defined period at 30°C.
- Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
- Substrate Capture: An aliquot of the reaction mixture is spotted onto phosphocellulose paper discs, which bind the phosphorylated peptide substrate.
- Washing: The paper discs are washed multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantification: The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each concentration of OK-1035, and the IC50 value is determined by plotting the inhibition curve.

Comet Assay for DNA Repair

This protocol describes a single-cell gel electrophoresis (comet) assay to assess DNA double-strand break repair.

Methodology:

Cell Treatment: L5178Y-R and LY-S cells are irradiated with 8 Gy of X-rays. A subset of cells
is also treated with 2 mM OK-1035.



- Cell Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
- Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank filled with a neutral electrophoresis buffer. Electrophoresis is carried out to allow the broken DNA fragments to migrate out of the nucleus, forming a "comet tail".
- Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis: The comets are visualized using a fluorescence microscope. The
 amount of DNA damage is quantified by measuring the length and intensity of the comet tail
 (tail moment). The extent of DNA repair is determined by the reduction in the tail moment
 over time after irradiation.

Western Blot Analysis for p53 and p21 Expression

This protocol outlines the steps for analyzing protein expression by western blotting.

Methodology:

- Cell Culture and Treatment: HCT116 cells are cultured and treated with adriamycin in the presence or absence of varying concentrations of OK-1035.
- Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



- Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).
- Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
 detection system and captured on X-ray film or with a digital imager.
- Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of p53 and p21.

Conclusion

OK-1035 was a pioneering discovery in the field of DNA damage response inhibitors. Although its relatively low potency has limited its clinical development, the study of OK-1035 provided critical proof-of-concept for the therapeutic potential of targeting DNA-PK. The methodologies used to characterize OK-1035 laid the groundwork for the evaluation of subsequent, more potent, and selective DNA-PK inhibitors that are currently under clinical investigation as promising cancer therapeutics.

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